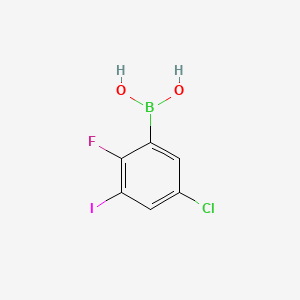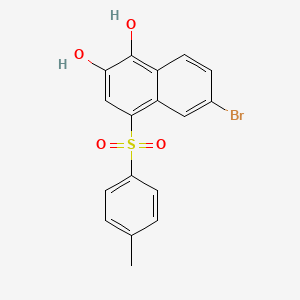
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is a chemical compound with the molecular formula C17H13BrO4S and a molecular weight of 393.25 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a naphthalene diol structure, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol typically involves multiple steps, including bromination, sulfonylation, and diol formationThe final step involves the formation of the diol group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom or sulfonyl group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can lead to the formation of naphthoquinones, while substitution of the bromine atom can yield various substituted naphthalene derivatives .
科学的研究の応用
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-Bromo-1,2-naphthalenediol: Similar structure but lacks the sulfonyl group.
4-(4-Methylphenyl)sulfonylnaphthalene-1,2-diol: Similar structure but lacks the bromine atom.
6-Bromo-4-(4-methylphenyl)thio-naphthalene-1,2-diol: Similar structure but contains a thio group instead of a sulfonyl group.
Uniqueness
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
7475-38-9 |
|---|---|
分子式 |
C17H13BrO4S |
分子量 |
393.3 g/mol |
IUPAC名 |
6-bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H13BrO4S/c1-10-2-5-12(6-3-10)23(21,22)16-9-15(19)17(20)13-7-4-11(18)8-14(13)16/h2-9,19-20H,1H3 |
InChIキー |
UGTJROJPZPWRTB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=C(C(=C2)O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
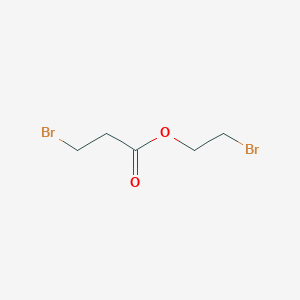
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)
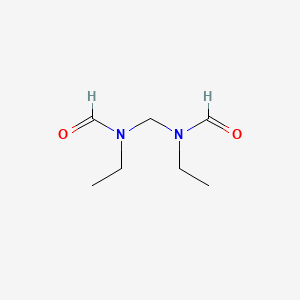
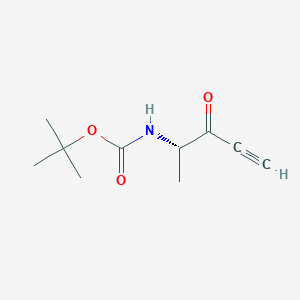

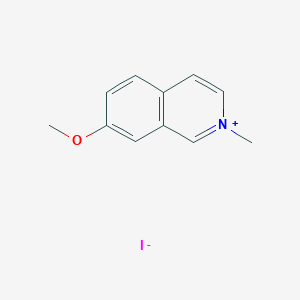
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)
